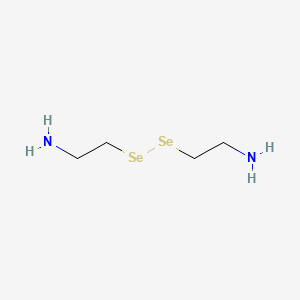

Selenocystamine

描述

Synthesis Analysis

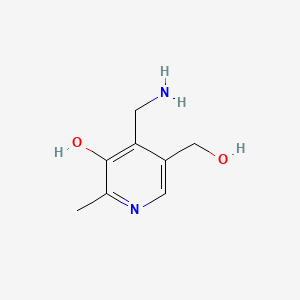

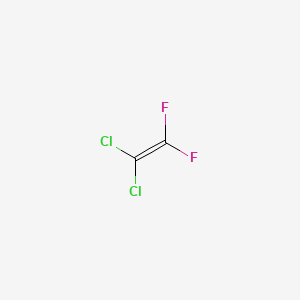

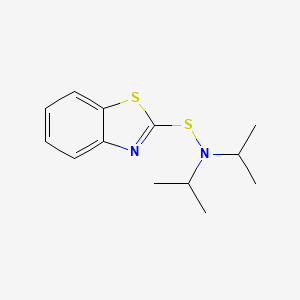

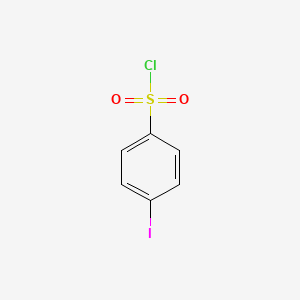

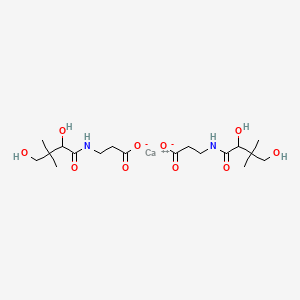

Selenocystamine and its derivatives can be synthesized from commercially available amino acid l-serine, leading to the creation of selenocystine ([Sec]2) and aryl-substituted selenocysteine (Sec) derivatives. These compounds are characterized through analytical techniques like NMR and TOF mass spectroscopy, highlighting the stabilization effect of amino/imino substituents on selenium (Phadnis & Mugesh, 2005). A stepwise conversion from disulfide to diselenide bond, involving an iodide intermediate, has been applied to synthesize selenocystamine derivatives from cystamine and l-cystine (Iwaoka et al., 2006).

Molecular Structure Analysis

The molecular structure of selenocystamine derivatives has been extensively analyzed through techniques such as NMR, revealing insights into the stabilization mechanisms and the influence of substituents on the selenium atom. These studies suggest that the oxidation-elimination reactions in Sec derivatives could be crucial for generating biologically active selenols (Phadnis & Mugesh, 2005).

Chemical Reactions and Properties

Selenocystamine has shown to catalyze the oxygen-mediated oxidation of glutathione to glutathione disulfide, demonstrating its glutathione oxidase activity. This activity involves the heterolytic reduction of the diselenide bond, producing selenolate derivative selenocysteamine, through the transient formation of a selenenylsulfide intermediate (Chaudière et al., 1992).

Physical Properties Analysis

The determination of selenocystamine by techniques such as slurry sampling electrothermal atomic absorption spectrometry after selective preconcentration by living Pseudomonas putida, highlights its distinct physical properties and its ability to be selectively recognized and quantified in complex biological matrices (Aller & Robles, 1998).

Chemical Properties Analysis

The acid dissociation of selenocysteamine has been studied, revealing its behavior in various pH conditions and comparing its properties to those of cysteamine. This comparative study offers insights into the zwitterionic form of selenocysteamine at physiological pH and its implications for biological interactions (Tanaka et al., 1970).

科学研究应用

Inhibition of Posterior Capsule Opacification : Selenocystamine-coated intraocular lenses significantly reduce posterior capsule opacification, a common complication of cataract surgery. This effect was observed in an ex vivo canine lens capsular bag assay, indicating selenocystamine's potential in ophthalmic applications (Pot et al., 2009).

Antiviral Activity Against Influenza : Selenocystamine demonstrates inhibitory effects on influenza A virus replication. This finding suggests its potential as an antiviral agent, especially in the context of respiratory infections (And & Ledinko, 1980).

Application in Intravascular Stents : Selenocystamine immobilized on TiO2 surfaces shows promise for use in intravascular stents. It catalyzes the generation of nitric oxide, which can inhibit platelet activation and aggregation, thus potentially reducing the risk of stent-related complications (Weng et al., 2011).

Inhibition of RNA-dependent RNA Polymerase in Influenza : Selenocystamine effectively inhibits particle-associated RNA-dependent RNA polymerase activity of various influenza viruses, suggesting its utility in the development of antiviral therapies (Oxford, 1973).

Glutathione Oxidase Activity : Selenocystamine catalyzes the oxygen-mediated oxidation of glutathione to glutathione disulfide, an important process in cellular redox homeostasis. This activity could be significant in the context of oxidative stress-related diseases (Chaudière, Courtin, & Leclaire, 1992).

Anti-Tumor Activity : Selenocystamine induces apoptosis in various human cancer cell lines, mediated by reactive oxygen species. This suggests its potential role as an anticancer agent (Chen & Wong, 2009).

Oxidation by Diamineoxidase : The oxidative deamination of selenocystamine by pig kidney diamineoxidase results in the formation of aminoaldehyde, indicating its potential utility in biochemical studies related to amino acid metabolism (De Marco et al., 1976).

Decomposition of S-nitrosothiols : Selenocystamine catalyzes the decomposition of S-nitrosothiols, liberating nitric oxide. This property could be exploited in research focused on nitric oxide signaling and related physiological processes (Hou et al., 1996).

未来方向

: Tuo, Q.-Z., Masaldan, S., Southon, A., Mawal, C., Ayton, S., Bush, A. I., Lei, P., & Belaidi, A. A. (2021). Characterization of Selenium Compounds for Anti-ferroptotic Activity in Neuronal Cells and After Cerebral Ischemia–Reperfusion Injury. Neurotherapeutics, 18(9), 2682–2691. Read more

: Selenium is an essential element in humans and is present in various inorganic and organic forms. Selenomethionine is more bioavailable than inorganic forms such as selenite and selenate. Animal studies suggest preferential retention of selenium in the brain under selenium-deficient conditions, and lower selenium levels are associated with cognitive decline and oxidative stress in the elderly. Source

: Beld, J., Woycechowsky, K. J., Hilvert, D., & Saven, J. G. (2010). Mechanism of Selenocystamine-induced Refolding of Aggregated Firefly Luciferase. Journal of Molecular Biology, 397(4), 1077–1088. Read more

属性

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGIKJLVQNCRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181470 | |

| Record name | Selenocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenocystamine | |

CAS RN |

2697-61-2 | |

| Record name | Selenocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

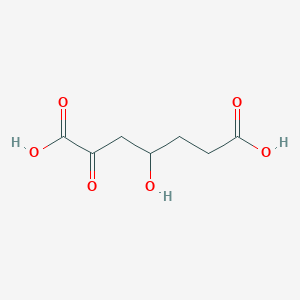

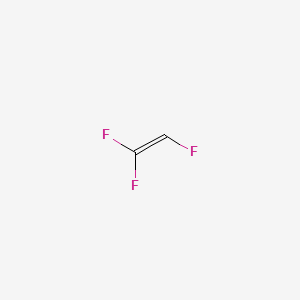

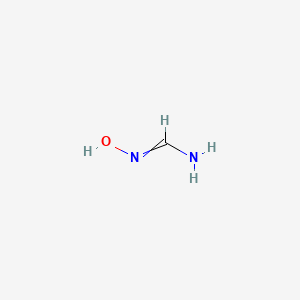

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

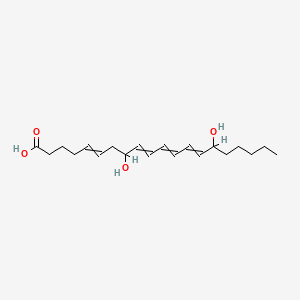

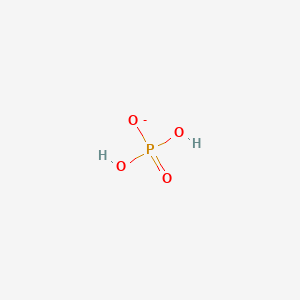

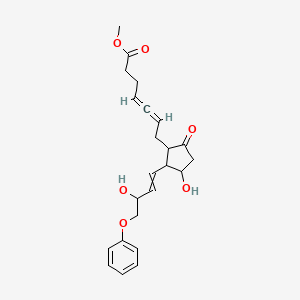

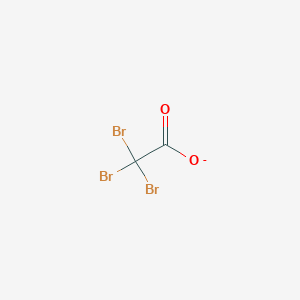

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。